Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate

Description

Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is a fluorinated organic compound. It is a potassium salt of a perfluorinated carboxylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and surface treatments.

Properties

CAS No. |

307-71-1 |

|---|---|

Molecular Formula |

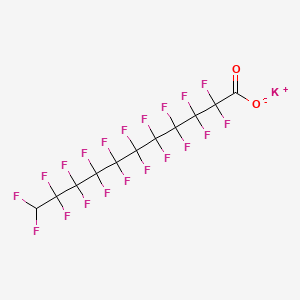

C11HF20KO2 |

Molecular Weight |

584.19 g/mol |

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |

InChI |

InChI=1S/C11H2F20O2.K/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);/q;+1/p-1 |

InChI Key |

QFSOSTRDKOQRKA-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate typically involves the following steps:

Fluorination: The starting material, undecanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions along the carbon chain. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.

Neutralization: The resulting perfluoroundecanoic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Fluorination: Large quantities of undecanoic acid are fluorinated using specialized equipment to ensure uniform fluorination.

Purification: The perfluoroundecanoic acid is purified to remove any impurities or by-products.

Neutralization and Crystallization: The purified acid is neutralized with potassium hydroxide, and the resulting salt is crystallized and dried for industrial use.

Chemical Reactions Analysis

Types of Reactions: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Metal Complexes: Complexes with transition metals such as copper, nickel, and palladium can be formed.

Scientific Research Applications

Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: It is used in the production of water-repellent coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate involves its interaction with various molecular targets:

Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with lipid membranes, altering their properties.

Metal Coordination: It can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions.

Comparison with Similar Compounds

Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanoate: Similar in structure but with an additional carbon atom.

Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorononanoate: Similar but with one less carbon atom.

Uniqueness: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is unique due to its specific chain length and degree of fluorination, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high thermal stability and chemical resistance.

Biological Activity

Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate (CAS No. 307-71-1) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its chemical properties and biological effects based on diverse research findings.

- Molecular Formula : C11H3F20KO2

- Molecular Weight : 586.21 g/mol

- Structure : The compound features a long carbon chain with multiple fluorine substituents which influence its hydrophobicity and interaction with biological membranes.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their unique interactions with lipid membranes. Potassium 2,2,3,... is no exception. Studies have shown that fluorinated fatty acids can disrupt bacterial membranes more effectively than their non-fluorinated counterparts. This activity is attributed to the increased lipophilicity and stability of the fluorinated chain .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of potassium 2,... on various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : Concentration-dependent cytotoxicity was observed at micromolar concentrations. The compound was effective in reducing cell viability by inducing apoptosis markers such as caspase activation and PARP cleavage .

The proposed mechanisms through which potassium 2,... exerts its biological effects include:

- Membrane Disruption : The presence of multiple fluorine atoms enhances the ability of the compound to integrate into lipid bilayers.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production leading to cellular damage.

- Apoptosis Pathways : Activation of intrinsic apoptotic pathways involving mitochondrial depolarization and caspase cascades.

Case Study 1: Antibacterial Activity

In a study focusing on the antibacterial efficacy of various fluorinated compounds including potassium 2,... against E. coli and S. aureus:

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.

- Results : The compound demonstrated significant antibacterial activity with MIC values lower than those of conventional antibiotics .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of potassium 2,... involved treating MCF-7 cells with varying concentrations:

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate in environmental samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient elution of methanol/water containing 2 mM ammonium acetate. Electrospray ionization (ESI) in negative mode is optimal due to the compound’s high electronegativity from fluorine atoms .

- Sample Preparation: Solid-phase extraction (SPE) using WAX or HLB cartridges is critical for isolating PFAS from matrices. Adjust pH to ~4 to enhance retention of the carboxylate form.

- Quantification: Use isotope-labeled internal standards (e.g., ¹³C-PFUnDA) to correct matrix effects. Detection limits typically range from 0.1–1 ng/L in water .

Basic: How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

Methodological Answer:

- Persistence Mechanisms: The fully fluorinated carbon chain (C11) and carboxylate group contribute to extreme resistance to thermal, chemical, and microbial degradation. Compare its half-life in soil (>5 years) to shorter-chain PFAS (e.g., PFBA: ~1 year) using OECD 307 biodegradation tests .

- Bioaccumulation: Measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish) via EPA OPPTS 850.1730. The compound’s longer chain increases BCF (log BCF >3.5) compared to C8 PFAS .

Advanced: What experimental strategies can resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Reconciliation: Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Parameterize models with in vitro hepatocyte uptake rates (e.g., HepG2 cells) and in vivo murine clearance data to identify species-specific metabolic thresholds .

- Endpoint Harmonization: Use adverse outcome pathways (AOPs) to link molecular initiating events (e.g., PPARα activation) to apical outcomes (e.g., liver hypertrophy). Validate via multi-omics (transcriptomics/lipidomics) in exposed models .

Advanced: How can computational chemistry predict the interaction of this compound with biological membranes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use GROMACS or NAMD with a lipid bilayer (e.g., DPPC) to model insertion dynamics. Parameterize force fields (e.g., CHARMM36) with partial charges derived from quantum mechanical calculations (DFT/B3LYP/6-31G*) .

- Free Energy Calculations: Apply umbrella sampling to determine the energy barrier for translocation. Compare results to experimental permeability assays (e.g., PAMPA) to validate predictive accuracy .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

- Electrochemical Fluorination (ECF): React undecanoyl chloride with hydrogen fluoride in Simons cells. Neutralize the resulting perfluoroundecanoic acid with KOH to yield the potassium salt. Monitor purity via ¹⁹F NMR (δ -80 to -120 ppm for CF₂/CF₃ groups) .

- Alternative Route: Use telomerization of tetrafluoroethylene with iodoperfluoroalkanes, followed by carboxylation and neutralization. Optimize yields (>70%) by controlling reaction temperature (<40°C) .

Advanced: What advanced oxidation processes (AOPs) effectively degrade this compound, and how can kinetics be modeled?

Methodological Answer:

- UV/Sulfite Reduction: Exclude oxygen and irradiate (254 nm) in the presence of sulfite (1–10 mM). Monitor defluorination via ion chromatography (F⁻ release) and track pseudo-first-order kinetics (k = 0.05–0.1 min⁻¹) .

- Plasma-Based AOPs: Use a dielectric barrier discharge reactor with argon carrier gas. Quantify ·OH and SO₄⁻· radicals via EPR spectroscopy. Model degradation pathways using density functional theory (DFT) to predict bond cleavage priorities .

Basic: How is this compound regulated under global chemical inventories, and what are the implications for research?

Methodological Answer:

- Regulatory Status: Listed in TSCA (US) and ENCS (Japan) but not explicitly in REACH Annex XVII. Cross-reference CAS 307-71-1 with analogs like ammonium salts (CAS 5081-02-7) in GADSL for automotive compliance .

- Research Implications: Prioritize alternatives assessment under EPA’s Safer Choice Criteria. Use read-across data from structurally similar PFAS (e.g., PFUnDA) to fill data gaps .

Advanced: What role does this compound play in modulating protein binding, and how can this be studied experimentally?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize human serum albumin (HSA) on a CM5 chip. Inject the compound at varying concentrations (0.1–10 µM) to calculate binding affinity (KD) via Langmuir isotherm fitting .

- Competitive Binding Assays: Use fluorescent probes (e.g., ANS) to quantify displacement from HSA. Correlate results with MD simulations of binding pockets .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| CAS No. | 307-71-1 | |

| Water Solubility (25°C) | 3.2 mg/L | OECD 105 (Shake Flask) |

| log Kow (Predicted) | 5.8 ± 0.3 | EPI Suite v4.11 |

| pKa | 0.5–1.0 | Potentiometric Titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.